molecular formula C24H17F2N3O B2546080 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-72-6

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Número de catálogo: B2546080
Número CAS: 901030-72-6
Peso molecular: 401.417
Clave InChI: PRFNRFKDQLFRPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its molecular formula is C₂₄H₁₈F₂N₃O (calculated based on substituent positions), with an average molecular mass of approximately 410.42 g/mol. Key structural features include:

  • 4-Ethoxyphenyl group at position 3: Contributes to lipophilicity and steric bulk.
  • 4-Fluorophenyl group at position 1: Modulates receptor binding affinity through halogen interactions.

Propiedades

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNRFKDQLFRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative to form the quinoline ring. This step often involves the use of catalysts such as Lewis acids or transition metals.

    Functional Group Introduction:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of different substituents on the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-c]quinolines as anticancer agents. The compound has demonstrated selective cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in tumor cells. Fluorinated derivatives often exhibit enhanced potency due to their ability to interact more effectively with biological targets.
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant activity against hematological cancers, with IC50 values indicating effective cytotoxicity while maintaining low toxicity in normal cells .

Anti-inflammatory Properties

The pyrazoloquinoline derivatives have also been explored for their anti-inflammatory effects:

  • Biological Assays : These compounds have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of ethoxy and fluorine substituents has been linked to enhanced anti-inflammatory activity .
  • Applications : The anti-inflammatory properties make these compounds suitable candidates for treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial potential of 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been evaluated against various pathogens:

  • Spectrum of Activity : Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
  • Mechanism : The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Modifications in the structure can lead to derivatives with improved pharmacological profiles:

  • Synthetic Routes : Various synthetic strategies have been developed to produce this compound efficiently, often involving condensation reactions that yield high purity products .
  • Derivative Libraries : Researchers are actively creating libraries of derivatives to explore structure-activity relationships (SAR) that could lead to more potent compounds.

Mecanismo De Acción

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Pyrazolo[4,3-c]quinolines exhibit activity highly dependent on substituent types and positions. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Activities References
Target Compound 8-F, 3-(4-ethoxyphenyl), 1-(4-fluorophenyl) C₂₄H₁₈F₂N₃O Theoretical anti-inflammatory -
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-Ethoxy, 3-(4-fluorophenyl) C₁₈H₁₄FN₃O Not reported
ELND006 4-Cyclopropyl, 7,8-diF, 5-(4-trifluoromethylphenylsulfonyl) C₂₃H₁₇F₅N₄O₂S Gamma-secretase inhibition (amyloid-beta)
2i (Anti-inflammatory derivative) 3-Amino, 4-(4-hydroxyphenylamino) C₁₉H₁₅N₅O NO inhibition (IC₅₀ ~ submicromolar)
3-(4-Ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 8-Ethyl, 3-(4-ethoxyphenyl), 1-(3-nitrophenyl) C₂₆H₂₂N₄O₃ Not reported
Key Observations:
  • Anti-inflammatory Activity: Amino and hydroxyl groups (e.g., compound 2i) enhance nitric oxide (NO) inhibition by targeting iNOS and COX-2 pathways. The target compound lacks these groups but may leverage ethoxy/fluoro substituents for alternative anti-inflammatory mechanisms .
  • Gamma-Secretase Inhibition: ELND006 and ELND007 incorporate sulfonyl and trifluoromethyl groups, critical for amyloid-beta selectivity.
  • Electronic Effects : CF₃ substituents (e.g., in ) increase HOMO/LUMO energy levels, whereas fluoro/ethoxy groups in the target compound likely exhibit milder electronic modulation .

Pharmacological and Physicochemical Properties

Bioactivity
  • Anti-inflammatory Derivatives: Compounds like 2i and 2m inhibit LPS-induced NO production with potencies comparable to 1400W (a known iNOS inhibitor). Their amino and hydroxyl groups facilitate hydrogen bonding with iNOS, a feature absent in the ethoxy/fluorophenyl-containing target compound .
  • Gamma-Secretase Inhibitors: ELND006/ELND007 show metabolic stability and selectivity for amyloid-beta over Notch, attributed to sulfonyl and cyclopropyl groups. The target compound’s ethoxy group may reduce metabolic stability compared to these derivatives .
Physicochemical Properties
  • In contrast, amino-containing derivatives (e.g., 2i) have lower logP (~2.8) due to polar groups .
  • Molecular Weight : The target compound (MW ~410) is heavier than ELND006 (MW ~508) but lighter than nitrophenyl-containing analogs (e.g., , MW ~438). Higher MW may limit blood-brain barrier penetration for CNS targets .

Therapeutic Potential and Limitations

  • Anti-inflammatory Applications: The target compound’s fluoro/ethoxy groups may offer unique binding interactions but require structural optimization (e.g., introducing amino groups) to match the potency of 2i .
  • Neurological Targets : Unlike ELND006/ELND007, the absence of sulfonyl or trifluoromethyl groups in the target compound likely limits its utility in amyloid-beta modulation .

Actividad Biológica

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, particularly its anti-inflammatory and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Quinoline Moiety : A fused bicyclic structure that contributes to its biological activity.
  • Substituents : The presence of ethoxy and fluorophenyl groups enhances the compound's lipophilicity and potential interactions with biological targets.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Mechanism of Action : The inhibitory effects are primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. This suggests that the compound may modulate inflammatory pathways effectively.
CompoundIC50 (μM)Target
3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolineTBDiNOS
1400 W (Positive Control)0.39iNOS

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated:

  • Cytotoxic Effects : Studies indicate that certain derivatives demonstrate cytotoxicity against various cancer cell lines, including hematological tumors. For instance, modifications in the structure have led to enhanced selectivity and potency against specific cancer types.
Cell LineCompoundIC50 (μM)
HEL (Erythroleukemia)3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolineTBD
Vero (Normal Cell Line)3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline>25

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrazolo[4,3-c]quinoline derivatives highlighted the relationship between structural modifications and biological activity. The study concluded that:

  • Ortho-substitution on the phenyl ring decreased both anti-inflammatory activity and cytotoxicity.
  • Para-substitution was generally more favorable for enhancing inhibitory effects on NO production.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand better the structural determinants influencing the biological activity of these compounds. Key findings include:

  • The presence of electron-donating groups significantly affects the inhibitory potency against NO production.
  • The spatial arrangement of substituents plays a crucial role in modulating interaction with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, describes using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by nucleophilic substitution with ethoxyphenyl groups and cyclization with fluorophenyl hydrazines. outlines a cyclization approach using 4-arylidenepyrazolin-5-ones under reflux conditions, yielding pyrazoloquinoline derivatives. Fluorination at the 8-position is achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor™. Key steps include:

  • Halogenation : Introduction of chlorine/fluorine at specific positions.
  • Condensation : Reaction with aldehydes/ketones to form pyrazole rings ( ).
  • Cyclization : Thermal or acid-catalyzed closure of the pyrazoloquinoline scaffold.

Table 1: Representative Synthetic Routes

PrecursorReaction ConditionsYield (%)Reference
2,4-DichloroquinolineNucleophilic substitution, reflux30–45
4-Arylidenepyrazolin-5-onesCyclization in DMF, 80°C, 3h25–35
Fluorinated intermediatesElectrophilic fluorination50–60

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For example, reports δ 8.47 ppm (d, J=8.7J = 8.7 Hz) for aromatic protons and δ -112 ppm for fluorine atoms in 19F^{19}\text{F} NMR.
  • X-ray Crystallography : Determines molecular geometry and packing. shows non-planar benzoquinoline moieties with dihedral angles up to 71.1° between aromatic rings. C–H···π and π–π stacking interactions stabilize the crystal lattice.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 387.8 for related compounds in ).

Advanced Research Questions

Q. How does the introduction of fluorine substituents influence the compound's electronic properties and bioactivity?

Methodological Answer: Fluorine enhances lipophilicity, metabolic stability, and target binding via electron-withdrawing effects. highlights that 8-fluoro substitution increases π-stacking interactions with biological targets (e.g., enzymes or DNA). Computational studies (e.g., DFT calculations) quantify charge distribution changes, showing decreased electron density at the quinoline core, which improves interaction with electrophilic binding pockets. Bioactivity assays in correlate fluorination with enhanced antimalarial and anticancer potency due to improved membrane permeability.

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to model interactions. applies density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces. For example:

  • Docking : Targets like topoisomerase II are used to predict binding modes.
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties.

Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data across studies?

Methodological Answer: Discrepancies arise from variations in reaction conditions (solvent, catalyst purity) or bioassay protocols. To resolve:

  • Reproduce Key Steps : Standardize solvents (e.g., THF vs. DMF in vs. 7 ) and catalyst loadings.
  • Purity Assessment : Use HPLC or TLC to verify intermediate purity ( ).
  • Bioassay Validation : Compare against positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell line viability assays.

Data Contradiction Analysis

  • Synthetic Yield Variability : Lower yields in cyclization steps ( : 30%) vs. fluorination ( : 50–60%) may stem from steric hindrance or competing side reactions.
  • Bioactivity Differences : Fluorophenyl vs. chlorophenyl analogs in show divergent activities due to halogen electronegativity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.